2-[(3-Phenylquinoxalin-2-yl)sulfanyl]-1-[4-(pyridin-2-yl)piperazin-1-yl]ethanone
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Overview
Description
2-[(3-Phenylquinoxalin-2-yl)sulfanyl]-1-[4-(pyridin-2-yl)piperazin-1-yl]ethan-1-one is a complex organic compound that has garnered interest due to its potential applications in various scientific fields. This compound features a quinoxaline ring, a phenyl group, a piperazine ring, and a pyridine moiety, making it a multifaceted molecule with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Phenylquinoxalin-2-yl)sulfanyl]-1-[4-(pyridin-2-yl)piperazin-1-yl]ethan-1-one typically involves multiple steps. One common method starts with the preparation of the parent compound, 3-phenylquinoxaline-2(1H)-thione, through a thiation reaction from 3-phenylquinoxaline-2(1H)-one . This is followed by a chemoselective Michael reaction with acrylic acid to form the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-[(3-Phenylquinoxalin-2-yl)sulfanyl]-1-[4-(pyridin-2-yl)piperazin-1-yl]ethan-1-one can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The quinoxaline ring can be reduced under specific conditions.
Substitution: The piperazine and pyridine rings can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or alkoxides can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction of the quinoxaline ring can produce partially or fully reduced derivatives.
Scientific Research Applications
2-[(3-Phenylquinoxalin-2-yl)sulfanyl]-1-[4-(pyridin-2-yl)piperazin-1-yl]ethan-1-one has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Mechanism of Action
The mechanism of action of 2-[(3-Phenylquinoxalin-2-yl)sulfanyl]-1-[4-(pyridin-2-yl)piperazin-1-yl]ethan-1-one involves its interaction with molecular targets such as enzymes and receptors. For instance, its derivatives have been shown to bind to the allosteric site of human thymidylate synthase, inhibiting its activity and thereby reducing DNA synthesis in cancer cells . This inhibition leads to cell cycle arrest and apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-[3-(3-Phenylquinoxalin-2-ylsulfanyl)propanamido]alkanoates
- N-Alkyl 3-((3-Phenylquinoxalin-2-yl)sulfanyl)propanamides
- 1,4-Bis(3-phenylquinoxalin-2-yl)benzene-based polymers
Uniqueness
2-[(3-Phenylquinoxalin-2-yl)sulfanyl]-1-[4-(pyridin-2-yl)piperazin-1-yl]ethan-1-one stands out due to its combination of a quinoxaline ring, a phenyl group, a piperazine ring, and a pyridine moiety. This unique structure allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities, making it a versatile compound for research and industrial applications.
Properties
Molecular Formula |
C25H23N5OS |
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Molecular Weight |
441.5 g/mol |
IUPAC Name |
2-(3-phenylquinoxalin-2-yl)sulfanyl-1-(4-pyridin-2-ylpiperazin-1-yl)ethanone |
InChI |
InChI=1S/C25H23N5OS/c31-23(30-16-14-29(15-17-30)22-12-6-7-13-26-22)18-32-25-24(19-8-2-1-3-9-19)27-20-10-4-5-11-21(20)28-25/h1-13H,14-18H2 |
InChI Key |
NNXWKJZCYLIIRL-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)CSC3=NC4=CC=CC=C4N=C3C5=CC=CC=C5 |
Origin of Product |
United States |
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